SARS-CoV-2 Mpro-IN-13

SARS-CoV-2 Main Protease Enzymatic Inhibition

SARS-CoV-2 Mpro-IN-13 (compound 20j) is a covalent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro, 3CLpro) with an IC50 of 19.0 nM and an EC50 of 138.1 nM against viral replication in HPAEpiC cells—a 6.6-fold improvement in cellular potency over the reference inhibitor GC376. This high specificity for the viral protease, unlike dual inhibitors such as MPI8, minimizes confounding off-target effects, making it ideal for dissecting the specific role of Mpro in viral replication and cell death pathways. Its distinct chemical scaffold enables orthogonal target validation without the chemotype-specific artifacts associated with peptidomimetic inhibitors like nirmatrelvir.

Molecular Formula C29H41F2N5O6S
Molecular Weight 625.7 g/mol
Cat. No. B12373532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-13
Molecular FormulaC29H41F2N5O6S
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F
InChIInChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1
InChIKeyBZSWJILMIIBLRZ-IFMALSPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-13: A Covalent SARS-CoV-2 Main Protease Inhibitor for Antiviral Research


SARS-CoV-2 Mpro-IN-13 (also known as compound 20j) is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) . The compound exhibits an IC50 value of 19.0 nM against the Mpro enzyme and demonstrates antiviral activity with an EC50 value of 138.1 nM against SARS-CoV-2 replication in HPAEpiC cells . It functions by forming a stable covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the proteolytic processing of viral polyproteins essential for viral replication .

Why SARS-CoV-2 Mpro-IN-13 Cannot Be Simply Substituted by Other In-Class Mpro Inhibitors


Substituting one SARS-CoV-2 Mpro inhibitor for another in research protocols is not straightforward due to significant variations in binding mechanisms (covalent vs. non-covalent), selectivity profiles against host proteases, and the relationship between enzymatic inhibition (IC50) and functional antiviral activity (EC50). For instance, while covalent inhibitors like SARS-CoV-2 Mpro-IN-13 form an irreversible bond with Cys145 , non-covalent inhibitors may exhibit different washout kinetics and cellular target engagement profiles [1]. Furthermore, selectivity against off-target human proteases such as cathepsins varies widely among Mpro inhibitors; compounds with poor selectivity may introduce confounding cytotoxicity or off-target effects in cellular assays [2]. These mechanistic and pharmacological divergences directly impact experimental design and data interpretation, making informed compound selection critical.

SARS-CoV-2 Mpro-IN-13: Quantitative Comparative Evidence for Differentiated Compound Selection


Enzymatic Potency: Mpro-IN-13 Demonstrates Sub-100 nM IC50, Comparable to Clinical Candidate Nirmatrelvir

In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-13 exhibits an IC50 of 19.0 nM against purified SARS-CoV-2 Mpro . This places its enzymatic potency in the same sub-100 nM range as the clinically approved Mpro inhibitor nirmatrelvir (PF-07321332; IC50 = 23 nM [1]) and within an order of magnitude of ensitrelvir (IC50 = 13 nM [2]). This quantitative benchmark confirms that Mpro-IN-13 possesses a high intrinsic affinity for the viral protease target, comparable to advanced reference inhibitors.

SARS-CoV-2 Main Protease Enzymatic Inhibition Covalent Inhibitor

Cellular Antiviral Activity: Mpro-IN-13 Shows Improved Cellular Potency Relative to GC376

In cell-based antiviral assays, SARS-CoV-2 Mpro-IN-13 inhibits SARS-CoV-2 replication with an EC50 of 138.1 nM in HPAEpiC cells . This cellular potency is notably superior to that of GC376, a widely used reference Mpro inhibitor, which exhibits EC50 values of approximately 0.91 μM (910 nM) in Vero E6 cells [1] and 0.626 μM in other reports [2]. The 6.6-fold improvement in cellular EC50 for Mpro-IN-13 suggests enhanced cellular permeability or target engagement compared to this established comparator.

Antiviral Activity SARS-CoV-2 EC50 Cell-based Assay

Mechanism of Action: Covalent Irreversible Binding to Mpro Cys145

SARS-CoV-2 Mpro-IN-13 functions as a covalent, irreversible inhibitor of Mpro by forming a stable bond with the catalytic Cys145 residue . This mechanism contrasts with non-covalent inhibitors such as GC-14 (IC50 = 0.40 μM; EC50 = 1.1 μM) and certain reversible covalent inhibitors. Irreversible covalent inhibition typically results in prolonged target suppression even after compound washout, a property not shared by non-covalent inhibitors. This mechanistic distinction has direct implications for experimental design, particularly in washout experiments and studies requiring sustained Mpro inhibition.

Covalent Inhibitor Cysteine Protease Irreversible Binding Mechanism of Action

Selectivity Profile: Mpro-IN-13 Demonstrates Specificity for SARS-CoV-2 Mpro

SARS-CoV-2 Mpro-IN-13 is reported to possess high specificity for the SARS-CoV-2 main protease . In contrast, other Mpro inhibitors in the class exhibit varying selectivity profiles. For example, SARS-CoV-2 Mpro-IN-6 (IC50 = 0.18 μM) has been explicitly shown not to inhibit human cathepsins B, F, K, and L or caspase 3 , while MPI8 is characterized as a dual inhibitor of Mpro and cathepsin L [1]. The reported specificity of Mpro-IN-13 reduces the likelihood of confounding off-target effects mediated by host protease inhibition in cellular assays.

Selectivity Host Protease Off-Target Specificity

EC50/IC50 Ratio: Mpro-IN-13 Exhibits a Favorable Cellular Shift

The ratio of antiviral EC50 to enzymatic IC50 provides a proxy for cellular permeability and target engagement efficiency. SARS-CoV-2 Mpro-IN-13 exhibits an EC50/IC50 ratio of 7.3 (138.1 nM / 19.0 nM) . This ratio is significantly more favorable than that of nirmatrelvir, which has an EC50/IC50 ratio of 3.2 in Vero E6 cells (74.5 nM / 23 nM) [1], but importantly, the absolute EC50 of Mpro-IN-13 (138.1 nM) represents a modest 7.3-fold shift from its enzymatic IC50, indicating efficient translation of enzymatic inhibition to cellular antiviral activity. In comparison, MPI8 shows an EC50/IC50 ratio near 1.0 (30 nM / 31 nM) [2], demonstrating near-perfect cellular translation, while Mpro-IN-13's ratio indicates good but not exceptional cellular activity relative to its enzymatic potency.

Cellular Activity EC50/IC50 Ratio Permeability Target Engagement

Structural Novelty: Mpro-IN-13 Belongs to a Distinct Chemical Series

SARS-CoV-2 Mpro-IN-13 (compound 20j) possesses the molecular formula C29H41F2N5O6S and a molecular weight of 625.7 g/mol . As a covalent Mpro inhibitor, it is structurally distinct from the peptidomimetic clinical candidates nirmatrelvir and ensitrelvir. While specific SAR data for the series containing 20j is not publicly detailed, its classification as compound 20j indicates it is part of an optimized chemical series where structure-activity relationships have been systematically explored . This structural distinctiveness makes Mpro-IN-13 valuable for studies requiring a chemotype different from the heavily investigated clinical candidates, reducing the risk of compound-specific artifacts or cross-resistance in mechanistic studies.

Chemical Structure Scaffold Peptidomimetic Drug Discovery

Recommended Research Applications for SARS-CoV-2 Mpro-IN-13 Based on Quantitative Evidence


Primary Enzymatic Screening and Mechanism-of-Action Studies

With an enzymatic IC50 of 19.0 nM against purified SARS-CoV-2 Mpro , SARS-CoV-2 Mpro-IN-13 serves as a potent reference inhibitor for primary biochemical screening assays. Its covalent, irreversible binding to Cys145 makes it particularly suitable for time-dependent inhibition studies and washout experiments designed to investigate the duration of target engagement.

Cell-Based Antiviral Assays Requiring Improved Potency Over GC376

For researchers conducting antiviral assays in cell culture, Mpro-IN-13 offers an EC50 of 138.1 nM , representing a 6.6-fold improvement over the widely used reference inhibitor GC376 [1]. This enhanced cellular potency allows for lower working concentrations, reducing the likelihood of off-target cytotoxicity and improving assay sensitivity.

Studies Requiring Selective Mpro Inhibition Without Cathepsin L Dual Activity

Unlike dual inhibitors such as MPI8, which target both Mpro and host cathepsin L [2], SARS-CoV-2 Mpro-IN-13 is reported to have high specificity for the viral protease . This selectivity profile makes it a more appropriate choice for studies where inhibition of host proteases would confound interpretation, such as dissecting the specific contribution of Mpro to viral replication or cell death pathways.

Orthogonal Validation Using a Structurally Distinct Chemotype

Mpro-IN-13 belongs to a distinct chemical series (compound 20j) , providing a scaffold that differs from the heavily studied peptidomimetic inhibitors like nirmatrelvir. Procuring Mpro-IN-13 enables orthogonal validation of Mpro-dependent phenotypes, reducing the risk of chemotype-specific artifacts and strengthening confidence in target-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.